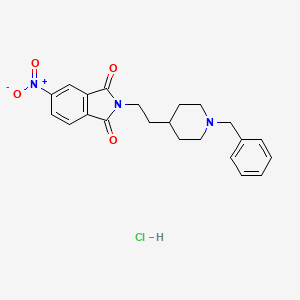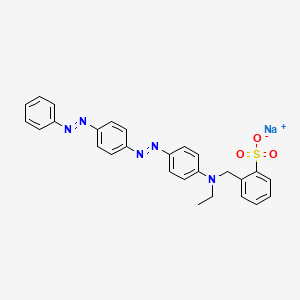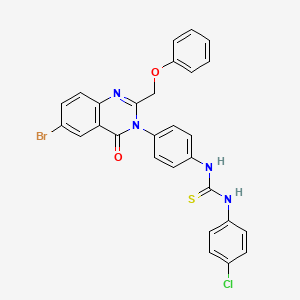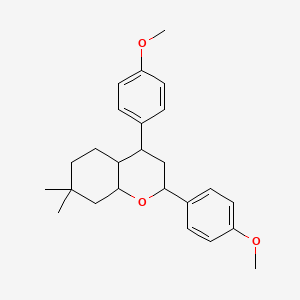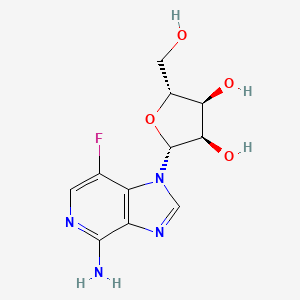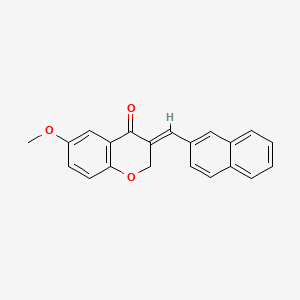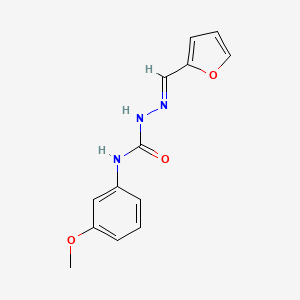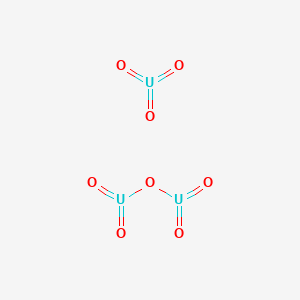
Triuranium octaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranyl uranate is a compound involving uranium in its oxidation state +6. It is a type of uranate, which are ternary oxides involving uranium and oxygen atoms. The chemical formula for uranyl uranate is typically represented as ( UO_2 \cdot UO_3 ). This compound is significant in the context of nuclear chemistry and the nuclear fuel cycle, where it plays a role in the processing and disposal of uranium-based materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uranyl uranate can be synthesized through various methods. One common approach involves the combination of uranyl nitrate with ammonia to form ammonium diuranate, which is then calcined to produce uranyl uranate. The reaction conditions typically involve controlled precipitation and high-temperature calcination .
Another method involves the thermal decomposition of uranyl acetate complexes. For example, barium uranyl acetate can be thermally decomposed at 900°C to produce barium diuranate, which can then be processed further to obtain uranyl uranate .
Industrial Production Methods
In industrial settings, uranyl uranate is often produced as an intermediate in the processing of uranium ores. The production process typically involves the precipitation of uranium from its ores using reagents such as sodium carbonate or ammonia, followed by calcination to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Uranyl uranate undergoes various chemical reactions, including:
Oxidation: Uranyl uranate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: Ligands in uranyl uranate can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving uranyl uranate include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Various ligands like chloride, fluoride, or organic ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce uranyl peroxide, while reduction can yield uranium dioxide .
Applications De Recherche Scientifique
Uranyl uranate has several scientific research applications, including:
Chemistry: Used in studies of uranium chemistry and the development of new uranium compounds.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential use in radiopharmaceuticals and cancer treatment.
Industry: Utilized in the nuclear fuel cycle, including uranium extraction, processing, and waste management
Mécanisme D'action
The mechanism by which uranyl uranate exerts its effects involves its interaction with various molecular targets. The uranyl ion (( UO_2^{2+} )) can bind to proteins, DNA, and other biomolecules, leading to structural and functional changes. These interactions can result in the disruption of normal cellular processes and induce toxic effects .
Comparaison Avec Des Composés Similaires
Uranyl uranate can be compared with other similar compounds, such as:
Ammonium diuranate: An intermediate in the production of uranium oxide fuels.
Sodium diuranate: Used in the extraction of uranium from ores.
Calcium uranate: Another uranate compound with similar properties but different applications
Uranyl uranate is unique in its specific chemical structure and reactivity, making it valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
1344-59-8 |
|---|---|
Formule moléculaire |
O8U3 |
Poids moléculaire |
842.08 g/mol |
InChI |
InChI=1S/8O.3U |
Clé InChI |
IQWPWKFTJFECBS-UHFFFAOYSA-N |
SMILES canonique |
O=[U](=O)=O.O=[U](=O)O[U](=O)=O |
Description physique |
Other Solid Olive green-black solid; [ATSDR ToxProfiles] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




